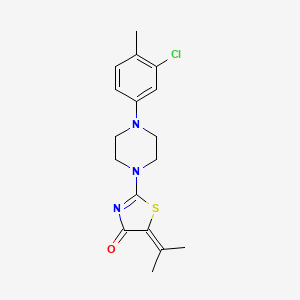

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C19H21ClN3O, with a molecular weight of approximately 378.30 g/mol . The compound features a thiazole ring, which is known for its versatility in medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN3O |

| Molecular Weight | 378.30 g/mol |

| LogP | 3.5645 |

| Polar Surface Area | 64.894 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

Antitumor Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antitumor properties . A study demonstrated that compounds with similar structural motifs showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that the presence of the thiazole moiety contributes to cytotoxicity. For instance, compounds derived from thiazoles have shown IC50 values as low as 1.61 µg/mL against certain cancer cell lines, indicating potent activity .

Anticonvulsant Activity

Thiazole-based compounds have also been explored for their anticonvulsant activity . In particular, the presence of specific substituents on the thiazole ring has been correlated with enhanced efficacy in animal models of epilepsy. The structure-activity relationship (SAR) analysis revealed that electron-donating groups significantly increase anticonvulsant potency .

Antimicrobial Activity

The compound has been screened for antimicrobial activity , demonstrating effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the chlorinated phenyl group was found to enhance the antimicrobial properties, likely due to increased lipophilicity and membrane permeability .

Case Studies

- Antitumor Efficacy : A recent study involving a series of thiazole derivatives highlighted that compounds with similar structures to our target showed significant cytotoxic effects against human cancer cell lines, including Jurkat and HT-29 cells. The study emphasized the importance of substituent positioning on the phenyl ring for maximizing biological activity .

- Anticonvulsant Screening : In an animal study assessing anticonvulsant properties, derivatives of thiazole were tested using the pentylenetetrazole (PTZ) model, where compounds demonstrated significant protective effects against seizures .

- Antimicrobial Testing : A research project focused on synthesizing thiazole derivatives reported that certain compounds exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The thiazole ring is crucial for biological activity.

- Substituents such as chlorinated phenyl groups enhance lipophilicity and biological interactions.

- The position and nature of substituents on the piperazine ring significantly influence the pharmacological profile.

属性

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3OS/c1-11(2)15-16(22)19-17(23-15)21-8-6-20(7-9-21)13-5-4-12(3)14(18)10-13/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFLUKOYAMBATQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322438 |

Source

|

| Record name | 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

371117-26-9 |

Source

|

| Record name | 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。